Methyl 5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure, which combines a pyrazole ring with a pyrimidine ring, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
Methyl 5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other signaling proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation . Additionally, its ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-hydroxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- Methyl 5-(4-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- Ethyl 5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Uniqueness
Methyl 5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications .
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
methyl 5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C16H15N3O3/c1-10-8-15-17-13(11-4-6-12(21-2)7-5-11)9-14(16(20)22-3)19(15)18-10/h4-9H,1-3H3 |
InChI Key |
RLEUSGNBYHSFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
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